molecular formula C16H12N2O4 B3824641 [2-(4-Amino-1,3-dioxoisoindol-2-yl)phenyl] acetate

[2-(4-Amino-1,3-dioxoisoindol-2-yl)phenyl] acetate

Cat. No.: B3824641
M. Wt: 296.28 g/mol
InChI Key: XJEOCQVWTMIWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Amino-1,3-dioxoisoindol-2-yl)phenyl] acetate is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of an isoindoline core, which is a bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Amino-1,3-dioxoisoindol-2-yl)phenyl] acetate typically involves the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through a series of reactions starting from phthalic anhydride and aniline. The reaction involves the formation of a phthalimide intermediate, which is then reduced to form the isoindoline core.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. The nitration of the isoindoline core yields a nitro derivative, which is subsequently reduced to form the amino group.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the amino group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Amino-1,3-dioxoisoindol-2-yl)phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound is used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacture of colorants.

Mechanism of Action

The mechanism of action of [2-(4-Amino-1,3-dioxoisoindol-2-yl)phenyl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: Similar in structure but lacks the amino and acetate groups.

    N-Phenylphthalimide: Contains a phenyl group but lacks the amino group.

    Isoindoline: The core structure without additional functional groups.

Uniqueness

[2-(4-Amino-1,3-dioxoisoindol-2-yl)phenyl] acetate is unique due to the presence of both the amino and acetate groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[2-(4-amino-1,3-dioxoisoindol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-9(19)22-13-8-3-2-7-12(13)18-15(20)10-5-4-6-11(17)14(10)16(18)21/h2-8H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEOCQVWTMIWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.